
2-(1-Benzylpiperidin-4-yl)ethanamine
Overview
Description
2-(1-Benzylpiperidin-4-yl)ethanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol.
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
Ethylene Oxide Alkylation
A widely cited method involves alkylating 1-benzylpiperidin-4-amine with ethylene oxide under basic conditions.
Procedure :
- Reactants : 1-Benzylpiperidin-4-amine (1 eq), ethylene oxide (1.2 eq), potassium carbonate (1.5 eq).
- Solvent : Dichloromethane (DCM).
- Conditions : Stir at 0°C for 2 hours, then reflux at 50°C for 12 hours.
- Workup : Filter, wash with brine, and purify via column chromatography (EtOAc/hexane, 3:7).
- Yield : 68–75%.
Key Analytical Data :
- ¹H NMR (CDCl₃): δ 7.30–7.22 (m, 5H, Ar-H), 3.52 (s, 2H, CH₂Ph), 2.70–2.50 (m, 4H, piperidine-H), 2.40 (t, 2H, CH₂NH₂), 1.80–1.60 (m, 3H, piperidine-H).
- HPLC Purity : >95% (C18 column, λ = 254 nm).
Oxime Intermediate Reduction
Hydroxylamine Hydrochloride Route
This method leverages oxime formation followed by LiAlH₄ reduction.
Procedure :
- Step 1 : React 1-benzylpiperidin-4-one (1 eq) with hydroxylamine hydrochloride (2 eq) and K₂CO₃ (2 eq) in ethanol under reflux for 1 hour to form the oxime.
- Step 2 : Reduce the oxime with LiAlH₄ (3 eq) in THF at reflux for 16 hours.
- Workup : Quench with NaOH, extract with EtOAc, and concentrate.
- Yield : 70–75%.
Advantages : High selectivity for the primary amine.
Limitations : Requires strict anhydrous conditions for LiAlH₄.
Wittig Reaction and Hydrogenation
Unsaturated Nitrile Pathway
A multi-step synthesis starting from 1-benzylpiperidin-4-one involves Wittig reaction and hydrogenation.
Procedure :
- Step 1 : Treat 1-benzylpiperidin-4-one with diethyl cyanomethylphosphonate (1.2 eq) and K₂CO₃ (1 eq) in THF to form an unsaturated nitrile.
- Step 2 : Hydrogenate the nitrile over Pt/C (300 psi H₂, MeOH, 10 h).
- Step 3 : Reduce the nitrile to the amine using LiAlH₄ in THF at 0°C.
- Yield : 56–64%.
Key Data :
Coupling Reactions with HATU/DIPEA
Amide Bond Formation
This method is employed for derivatives but adaptable to the target compound.
Procedure :
- Reactants : 2-(1-Benzylpiperidin-4-yl)acetic acid (1 eq), ethylamine (1.2 eq).
- Reagents : HATU (1.5 eq), DIPEA (2 eq).
- Solvent : DMF, 0°C to RT, 12 hours.
- Purification : Column chromatography (DCM/MeOH, 9:1).
- Yield : 87–95%.
Applications : Used in hybrid molecule synthesis for Alzheimer’s disease therapeutics.
Comparative Analysis of Methods
Method | Yield (%) | Key Reagents | Advantages | Disadvantages |
---|---|---|---|---|
Reductive Amination | 68–75 | Ethylene oxide, K₂CO₃ | Scalable, mild conditions | Requires toxic ethylene oxide |
Oxime Reduction | 70–75 | LiAlH₄, NH₂OH·HCl | High purity | Hazardous LiAlH₄ handling |
Wittig-Hydrogenation | 56–64 | Pt/C, LiAlH₄ | Versatile for derivatives | Multi-step, low yield |
HATU Coupling | 87–95 | HATU, DIPEA | High efficiency | Costly reagents |
Industrial-Scale Considerations
- Continuous Flow Reactors : Optimized for Pt/C hydrogenation steps to enhance throughput.
- Safety Protocols : Ethylene oxide requires closed systems due to flammability and toxicity.
- Cost Analysis : HATU-based methods are prohibitively expensive for large-scale production compared to reductive amination.
Analytical Validation
Chemical Reactions Analysis
2-(1-Benzylpiperidin-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neurological Disorders
The compound is primarily investigated for its role as a muscarinic receptor antagonist, specifically targeting the M4 subtype. This receptor is implicated in various neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. By antagonizing M4 receptors, 2-(1-Benzylpiperidin-4-yl)ethanamine may modulate neurotransmitter release and alleviate symptoms associated with these disorders.
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in the brain. In particular, derivatives of this compound have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine .
Multi-functional Drug Development
A recent study explored hybrids based on donepezil, which incorporated the piperidine structure similar to that of this compound. These hybrids exhibited enhanced activity against acetylcholinesterase and displayed selectivity ratios superior to traditional inhibitors like tacrine and galantamine .
Receptor Affinity Studies
Another investigation focused on the compound's affinity for σ receptors, demonstrating that modifications to its structure could significantly alter its pharmacological profile. The study found that certain derivatives exhibited high selectivity for σ receptors, indicating potential for developing new therapeutic agents targeting neuropathic pain .
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the nervous system, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(1-Benzylpiperidin-4-yl)ethanamine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound has a similar structure but lacks the ethanamine group, which may result in different chemical and biological properties.
1-Benzyl-4-piperidyl)methanol: This compound contains a hydroxyl group instead of the ethanamine group, leading to variations in reactivity and applications.
Biological Activity
2-(1-Benzylpiperidin-4-yl)ethanamine, also known as a derivative of benzylpiperidine, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₂
- Molecular Weight : 218.31 g/mol
- IUPAC Name : this compound
This compound belongs to a class of piperidine derivatives which are known for their diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action, primarily through the inhibition of key enzymes involved in neurotransmitter regulation:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission, making it a potential candidate for treating Alzheimer's disease. For instance, one study reported an IC₅₀ value for AChE inhibition at 0.39 μM, indicating significant potency .
- Monoamine Oxidase Inhibition : It also displays inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamines such as dopamine and serotonin. This dual action may contribute to its neuroprotective effects .
- Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's pathology. It has been shown to reduce Aβ-induced toxicity in neuronal cell lines .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC₅₀ Value (μM) | Reference |
---|---|---|---|
AChE Inhibition | AChE | 0.39 | |
BuChE Inhibition | BuChE | 0.076 | |
MAO-B Inhibition | MAO-B | 0.272 | |
Neuroprotection | Against Aβ-induced toxicity | N/A |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Neuroprotective Study : A study evaluated the neuroprotective properties of this compound against oxidative stress in PC12 cells, demonstrating low cytotoxicity and significant protection from hydrogen peroxide-induced damage .
- Multi-target Drug Development : Research has focused on developing multi-target directed ligands (MTDLs) that combine the effects of cholinesterase inhibition with antioxidant properties. Compounds derived from this scaffold have shown promise in treating neurodegenerative diseases by targeting multiple pathways simultaneously .
- Structure-Activity Relationship (SAR) : Studies have explored various structural modifications to enhance potency and selectivity against specific targets like AChE and MAO-B. These modifications have resulted in compounds with improved pharmacological profiles, suggesting that further optimization could yield effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-benzylpiperidin-4-yl)ethanamine, and what methodological considerations are critical for yield optimization?
- Methodology : The compound is synthesized via reductive amination or N-alkylation. For example, 1-benzyl-4-piperidone can undergo reductive amination with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid, followed by purification via column chromatography . N-alkylation of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with this compound in dichloromethane (K₂CO₃ as base) yields hybrid inhibitors .
- Key Considerations : Optimize stoichiometric ratios (e.g., 1.5 equiv of amine for complete alkylation), solvent choice (CH₂Cl₂ for non-polar intermediates), and reaction time (8–12 hours for completion).
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
- Techniques : Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z 361.2284 for derivatives) . Purity is assessed via HPLC with UV detection (λmax ~249–296 nm) .
- Data Interpretation : Compare NMR shifts with PubChem reference data (e.g., InChI Key: OUYRPOHWEJUTCQ-UHFFFAOYSA-N) .
Q. What in vitro models are used to evaluate the compound’s neuroprotective effects in Alzheimer’s disease (AD) research?
- Approach : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay (IC₅₀ values) and amyloid-β (Aβ) aggregation via thioflavin-T fluorescence. Hybrid derivatives combining benzylpiperidine with chromone moieties show IC₅₀ values <10 nM for AChE and >50% Aβ inhibition .
- Cell Models : SH-SY5Y neuroblastoma cells treated with oxidative stressors (e.g., H₂O₂) to measure antioxidant activity via ROS scavenging assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of dual-target inhibitors for AD using this compound?
- Design Strategy : Modify spacer length between the benzylpiperidine core and secondary pharmacophores (e.g., chromones or pyridines). For instance, ethyl spacers (2–3 carbons) enhance AChE inhibition, while longer chains (>4 carbons) improve Aβ binding .
- Validation : Molecular docking against AChE (PDB ID 4EY7) and Aβ fibrils (NMR structures) to predict binding modes. Hybrid 5a (from ) shows a docking score of −9.2 kcal/mol for AChE .
Q. How should researchers address discrepancies in cholinesterase inhibition data across different assay conditions?
- Troubleshooting :
- Enzyme Source : Use recombinant human AChE (hAChE) instead of animal-derived enzymes to avoid species-specific activity variations .
- Buffer Systems : Compare Tris-HCl (pH 8.0) vs. phosphate buffers, as ionic strength impacts substrate (acetylthiocholine) hydrolysis rates.
- Reference Standards : Include donepezil as a positive control (IC₅₀ ~6 nM) to calibrate assay sensitivity .
Q. What computational methods support the optimization of this compound derivatives for multi-target drug discovery?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with AChE’s catalytic anionic site) over 100 ns trajectories to assess stability .
Q. How is this compound utilized in proteomics research to study protein interactions?
- Applications : As a building block for affinity probes, it is conjugated to biotin or fluorophores via its primary amine group. These probes isolate proteins interacting with piperidine-based ligands via pull-down assays .
- Validation : SDS-PAGE and Western blotting confirm target protein enrichment (e.g., synaptic vesicle proteins in neuronal extracts) .
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRPOHWEJUTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365415 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86945-25-7 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzylpiperidin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.